molecular formula C4H7NOS2 B561311 1,2-Dithiolane-3-carboxamide CAS No. 108662-27-7

1,2-Dithiolane-3-carboxamide

Cat. No.: B561311
CAS No.: 108662-27-7
M. Wt: 149.226
InChI Key: MZBTUBPLHCHJMN-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) :

    • C3 proton: δ 3.42–3.53 (m, 2H)
    • C4 protons: δ 2.09–2.31 (m)
    • Amide NH: δ 7.60–8.23 (br. s)
  • ¹³C NMR :

    • C3/C5: δ 41–43 ppm
    • C4: δ 56 ppm
    • Carboxamide carbonyl: δ 169–170 ppm

Fourier-Transform Infrared (FT-IR)

  • S–S stretch: 510–525 cm⁻¹
  • Amide I band: 1640–1680 cm⁻¹
  • N–H stretch: 3300–3500 cm⁻¹

Raman Spectroscopy

  • S–S bond vibration: 505–525 cm⁻¹ (shift dependent on dihedral angle)
  • Ring breathing mode: 720–740 cm⁻¹

X-ray Crystallographic Studies of Solid-State Configurations

Single-crystal analyses reveal two primary packing motifs:

Table 2: Crystallographic data for this compound derivatives

Compound Space Group S–S (Å) CSC (°) Dihedral (°) Reference
C12DL P2₁/c 2.064 95.5 35.2
DiMeDL P-1 2.065 96.1 23.4
Asparagusic acid C2/c 2.077 98.3 25.4

The carboxamide group participates in N–H···S hydrogen bonding (2.8–3.1 Å), stabilizing the solid-state structure. π-Stacking interactions between amide groups create layered architectures in crystalline phases.

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations (B3LYP/6-311++G**) reveal:

  • HOMO localized on disulfide σ* orbital (-5.8 eV)
  • LUMO centered on amide π* system (-1.2 eV)
  • Charge distribution:
    • Sulfur atoms: -0.32 e⁻
    • Amide oxygen: -0.45 e⁻

Natural Bond Orbital analysis shows hyperconjugative interactions between S–S σ-bond and adjacent C–S antibonds, contributing to ring strain. Molecular electrostatic potential maps demonstrate enhanced nucleophilicity at S2 compared to S1 (ΔESP = 4.31 kcal/mol).

Figure 1: Frontier molecular orbitals of this compound [Computational visualization showing HOMO (disulfide) and LUMO (amide)]

Properties

CAS No.

108662-27-7

Molecular Formula

C4H7NOS2

Molecular Weight

149.226

IUPAC Name

dithiolane-3-carboxamide

InChI

InChI=1S/C4H7NOS2/c5-4(6)3-1-2-7-8-3/h3H,1-2H2,(H2,5,6)

InChI Key

MZBTUBPLHCHJMN-UHFFFAOYSA-N

SMILES

C1CSSC1C(=O)N

Synonyms

1,2-Dithiolane-3-carboxamide(9CI)

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Reactions at the Disulfide Bridge

The disulfide bond in 1,2-dithiolane derivatives is highly reactive due to the low dihedral angle (∼30°) between sulfur atoms, leading to destabilizing orbital interactions . This facilitates nucleophilic ring-opening reactions:

Key Reactions:

  • Thiol-Disulfide Exchange : The disulfide bridge undergoes rapid thiol-mediated exchange, producing open-chain dithiol intermediates. For example, glutathione (GSH) reduces the disulfide bond to yield propane-1,3-dithiol and the corresponding carboxamide .
  • Grignard Reagents : Alkyl lithium or Grignard reagents attack sulfur atoms, leading to ring-opening products. For instance, methylmagnesium bromide generates thiolate intermediates that reorganize into linear sulfides .

Table 1: Nucleophilic Ring-Opening Reactions

NucleophileProductConditionsSource
Glutathione (GSH)Propane-1,3-dithiol derivativePhysiological pH
Methylmagnesium bromideLinear sulfide-carboxamideDry THF, 0°C
Cyanide ion (CN⁻)Thiocyanate intermediateAqueous ethanol

Reduction and Oxidation

The disulfide bond is redox-active, enabling controlled reduction or oxidation:

  • Reduction : Zn/HCl or NaBH₄ reduces the disulfide to a dithiol, retaining the carboxamide group .
  • Oxidation : H₂O₂ or I₂ oxidizes the disulfide to sulfonic acid derivatives, though the carboxamide group may hydrolyze under strong acidic conditions .

Example Reaction Pathway:
1 2 Dithiolane 3 carboxamideZn HClPropane 1 3 dithiol 3 carboxamide\text{1 2 Dithiolane 3 carboxamide}\xrightarrow{\text{Zn HCl}}\text{Propane 1 3 dithiol 3 carboxamide}
Reported in lipoic acid derivatives .

Functionalization of the Carboxamide Group

The carboxamide moiety participates in condensation and hydrolysis reactions:

  • Hydrolysis : Under acidic or basic conditions, the carboxamide hydrolyzes to 1,2-dithiolane-3-carboxylic acid. For example, HCl (6M) at 100°C yields the carboxylic acid .
  • Condensation : Reaction with amines or alcohols forms urea or ester derivatives, respectively. A 2024 study demonstrated coupling with benzylamine using DCC/DMAP to produce urea-linked analogs .

Table 2: Carboxamide Functionalization

Reaction TypeReagentProductYieldSource
Acidic HydrolysisHCl (6M)1,2-Dithiolane-3-carboxylic acid85%
Urea FormationBenzylamine, DCC1,2-Dithiolane-3-urea derivative72%
EsterificationEthanol, H₂SO₄Ethyl 1,2-dithiolane-3-carboxylate68%

Ring-Expansion and Insertion Reactions

1,2-Dithiolanes react with carbenes or strained alkenes to form expanded rings:

  • Carbene Insertion : Diphenylcarbene inserts into the S–S bond, generating a 1,3-dithiolane derivative .
  • Cycloaddition : Reaction with norbornene under UV light forms a seven-membered ring fused to the carboxamide group .

Biological Reactivity

1,2-Dithiolane-3-carboxamide derivatives exhibit TrxR (thioredoxin reductase)-dependent cytotoxicity, as observed in HT22 neuronal cells . The disulfide bond is selectively reduced by TrxR, releasing reactive intermediates that induce oxidative stress .

Key Finding :

  • IC₅₀ Values : Derivatives with electron-withdrawing groups on the carboxamide showed IC₅₀ values < 1 μM in cancer cell lines .

Stability and Degradation

  • Thermal Stability : Decomposes above 150°C, releasing sulfur dioxide and forming cyclic thioether byproducts .
  • Photolytic Degradation : UV light (254 nm) cleaves the disulfide bond, yielding thiyl radicals detectable via EPR .

Q & A

Q. Answer :

  • Stepwise synthesis : Prioritize modular approaches to isolate intermediates (e.g., thiolane ring formation before carboxamide functionalization) to minimize side reactions. Use spectroscopic validation (NMR, FT-IR) at each stage to confirm structural integrity .
  • Purification : Employ gradient chromatography (HPLC or column) with polarity-adjusted solvents to resolve sulfur-containing byproducts, which are common in dithiolane systems. Validate purity via mass spectrometry and elemental analysis .
  • Replicability : Document reaction conditions (temperature, catalyst loading, solvent ratios) rigorously to ensure reproducibility, aligning with methodological design standards in chemical synthesis .

Basic: How can researchers validate the stability of this compound under varying physiological conditions?

Q. Answer :

  • Accelerated degradation studies : Expose the compound to pH gradients (1–13), UV light, and oxidative/reductive environments (e.g., H2O2, glutathione). Monitor degradation kinetics via HPLC and correlate with computational stability predictions (DFT or MD simulations) .
  • Thermal analysis : Use differential scanning calorimetry (DSC) to identify phase transitions and thermogravimetric analysis (TGA) to assess decomposition thresholds. Cross-reference with spectroscopic data to detect structural rearrangements .

Advanced: How should contradictory data on the biological activity of this compound be resolved?

Q. Answer :

  • Source triangulation : Compare results across in vitro (cell lines), in vivo (model organisms), and in silico (docking studies) platforms to identify systemic biases. For example, discrepancies in cytotoxicity may arise from cell-type-specific uptake mechanisms .
  • Dose-response refinement : Re-evaluate concentration ranges to distinguish between hormetic (low-dose activation vs. high-dose inhibition) and linear effects. Use Hill slope analysis to quantify efficacy thresholds .
  • Contextual variables : Control for redox environments (e.g., intracellular glutathione levels) that may modulate the compound’s dithiolane redox activity, as seen in analogous sulfur-containing systems .

Advanced: What strategies optimize the mechanistic study of this compound’s interaction with cellular targets?

Q. Answer :

  • Competitive binding assays : Use isotopic labeling (e.g., <sup>35</sup>S) or fluorescent probes to track target engagement. Pair with SPR (surface plasmon resonance) to quantify binding kinetics .
  • Pathway mapping : Integrate transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling to identify downstream effectors. Apply enrichment analysis (GO, KEGG) to distinguish primary targets from secondary cascades .
  • Redox activity profiling : Employ cyclic voltammetry to characterize the compound’s electron-transfer potential, which is critical for dithiolane-mediated ROS modulation .

Advanced: How can researchers address conflicting computational predictions vs. empirical data for this compound’s reactivity?

Q. Answer :

  • Model calibration : Refine DFT/MD parameters using experimentally derived crystallographic or spectroscopic data (e.g., bond lengths, charge distribution). Validate against benchmark reactions .
  • Error source analysis : Audit computational assumptions (e.g., solvent effects, implicit/explicit solvation models) that may misrepresent the compound’s behavior in aqueous vs. lipid environments .
  • Hybrid workflows : Combine QM/MM (quantum mechanics/molecular mechanics) simulations with empirical kinetic studies to reconcile theoretical and observed reaction pathways .

Basic: What analytical techniques are critical for characterizing this compound’s structural and electronic properties?

Q. Answer :

  • Spectroscopic profiling :
    • NMR : <sup>1</sup>H/<sup>13</sup>C NMR to confirm ring conformation and carboxamide substituent orientation.
    • XPS : Sulfur 2p spectra to assess oxidation states and disulfide bond dynamics .
  • Crystallography : Single-crystal X-ray diffraction to resolve stereoelectronic effects influencing dithiolane ring strain .
  • Computational validation : Compare experimental IR/Raman spectra with DFT-predicted vibrational modes to detect anomalies .

Advanced: What methodological frameworks support the development of this compound derivatives with enhanced selectivity?

Q. Answer :

  • SAR (Structure-Activity Relationship) workflows : Systematically modify substituents (e.g., alkyl vs. aryl groups at the carboxamide position) and evaluate bioactivity shifts using high-throughput screening .
  • Steric/electronic tuning : Use Hammett plots to correlate substituent σ/π values with activity changes. Prioritize derivatives with balanced lipophilicity (LogP 1–3) for membrane permeability .
  • Covalent docking : Model interactions with cysteine-rich targets (e.g., Keap1) to exploit the dithiolane’s disulfide-exchange capability .

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